molecular formula C20H32O6 B12428890 (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B

(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B

Cat. No.: B12428890
M. Wt: 368.5 g/mol
InChI Key: HMPXQDVZEWENGB-KCMXNGMWSA-N
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Description

(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol, also known as 20-Deoxyitol B, is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol involves multiple steps, including the formation of the core ring structure and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol: A closely related compound with similar structural features.

    20-Deoxyitol A: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(6R,7R,9S,10S,11S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol

InChI

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10?,11?,12?,13?,14?,15-,16+,17-,18+,19-,20-/m1/s1

InChI Key

HMPXQDVZEWENGB-KCMXNGMWSA-N

Isomeric SMILES

CC1CC[C@]2(C1C3[C@@]4(C5[C@]2(C[C@@]([C@]4([C@](C5O)(C(C)C)O)C)(O3)O)C)O)O

Canonical SMILES

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O

Origin of Product

United States

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